molecular formula C12H14N2O3 B11801652 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole

4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole

Cat. No.: B11801652
M. Wt: 234.25 g/mol
InChI Key: SKIUMFYHJARASI-UHFFFAOYSA-N
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Description

4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenoxy group substituted with a 2-methoxyethoxy chain.

Preparation Methods

The synthesis of 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole typically involves the reaction of 4-(2-methoxyethoxy)phenol with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve multi-step synthesis processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide or potassium carbonate.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(4-(2-Methoxyethoxy)phenoxy)-1H-pyrazole can be compared with other similar compounds, such as:

    4-(2-Methoxyethyl)phenol: Similar in structure but lacks the pyrazole ring.

    2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but differs in the position and type of substituents.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenoxy and pyrazole moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

4-[4-(2-methoxyethoxy)phenoxy]-1H-pyrazole

InChI

InChI=1S/C12H14N2O3/c1-15-6-7-16-10-2-4-11(5-3-10)17-12-8-13-14-9-12/h2-5,8-9H,6-7H2,1H3,(H,13,14)

InChI Key

SKIUMFYHJARASI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)OC2=CNN=C2

Origin of Product

United States

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